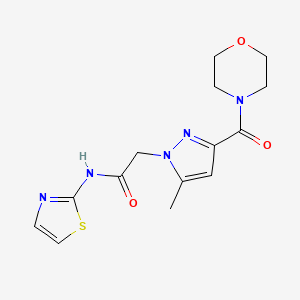

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-10-8-11(13(21)18-3-5-22-6-4-18)17-19(10)9-12(20)16-14-15-2-7-23-14/h2,7-8H,3-6,9H2,1H3,(H,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLDWKLGSCUPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=NC=CS2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Introduction of the Morpholine Moiety: The morpholine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the morpholine.

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a thioamide with an α-haloketone.

Coupling Reactions: The final step involves coupling the pyrazole-morpholine intermediate with the thiazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole, morpholine, or thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Studies have shown that compounds containing both thiazole and pyrazole moieties possess antimicrobial properties. For example:

- A study demonstrated that derivatives similar to this compound exhibited activity against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The anticancer potential has been evaluated in various cell lines. In vitro studies revealed that the compound induced cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanisms proposed include:

- Induction of apoptosis

- Cell cycle arrest

Case Study 1: Antibacterial Efficacy

A recent investigation assessed the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains, with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid .

Case Study 2: Cytotoxic Effects

In comparative studies evaluating the cytotoxic effects of various derivatives on cancer cell lines, this compound showed a notable reduction in cell viability at concentrations above 10 µM. The results indicated promising therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differentiators

- Morpholine vs. Triazole/Tetrazole : The target’s morpholine-4-carbonyl group offers conformational rigidity and hydrogen-bond acceptor capacity, contrasting with the more planar, aromatic triazole/tetrazole rings in analogs (e.g., 5a, 7a) .

- Thiazol-2-yl vs.

- Trifluoromethyl Phenyl vs. Halogenated Aryl : The target’s trifluoromethyl group enhances electron-withdrawing effects compared to bromophenyl (9c) or fluorophenyl (9b) substituents, which may influence pharmacokinetics .

Biological Activity

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Morpholine Moiety : A six-membered ring with one nitrogen atom.

- Thiazole Group : A five-membered ring containing both sulfur and nitrogen.

This unique combination of functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may act as an inhibitor or activator of specific pathways, influencing cellular processes such as:

- Enzyme Inhibition : Targeting kinases or other enzymes involved in cell signaling pathways.

- Antimicrobial Activity : Interfering with bacterial or fungal growth mechanisms.

Research indicates that the compound can bind to active sites on proteins, altering their function and leading to various biological effects.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. For instance, it has demonstrated significant activity against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 μg/mL |

| Escherichia coli | 4 μg/mL |

| Candida albicans | 3 μg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

These results indicate its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

Case Studies and Research Findings

-

Antimicrobial Study :

A study published in Frontiers in Pharmacology explored the antibacterial properties of various pyrazole derivatives, including our compound. The results indicated that modifications to the pyrazole structure significantly affected antimicrobial potency, with specific substitutions enhancing activity against resistant strains of bacteria . -

Anticancer Research :

In another research effort, the compound was tested for its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls, suggesting that the compound may activate intrinsic apoptotic pathways . -

Mechanistic Insights :

Crystallographic studies provided insights into how the compound binds to target proteins. The presence of hydrogen bond interactions between the thiazole group and key amino acids in the target enzyme was observed, indicating a strong binding affinity that correlates with its biological activity .

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing and characterizing pyrazole-thiazole acetamide derivatives?

- Answer : A universal approach involves coupling substituted pyrazole intermediates with thiazole acetamide precursors under optimized conditions (e.g., using DMF as a solvent and K₂CO₃ as a base). Structural validation typically employs ¹H NMR, IR, and LC-MS to confirm regiochemistry and purity. Elemental analysis ensures stoichiometric accuracy . For example, highlights the use of LC-MS and ¹H NMR to verify the integrity of morpholine-carbonyl and thiazole substituents.

Q. How can researchers address discrepancies in synthetic yields across different reaction protocols?

- Answer : Yield variations often arise from solvent polarity, temperature, or catalyst selection. For instance, reports room-temperature reactions in DMF with K₂CO₃, while uses ethanol under reflux. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. Cross-referencing purity data (e.g., HPLC or melting points) ensures reproducibility .

Advanced Research Questions

Q. What computational strategies predict the biological activity of morpholine-carbonyl pyrazole-thiazole hybrids?

- Answer : PASS (Prediction of Activity Spectra for Substances) and molecular docking are widely used. demonstrates PASS to predict kinase inhibition or antimicrobial potential. Docking studies (e.g., AutoDock Vina) model interactions with targets like COX-1/2 (as in ) or bacterial enzymes. Focus on key residues (e.g., hydrogen bonds with morpholine oxygen) to prioritize derivatives for in vitro testing .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Answer :

- Core Modifications : Replace the morpholine-carbonyl group with piperazine or thiomorpholine to alter lipophilicity ( ).

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring to improve target binding ( ).

- Bioisosteric Replacement : Substitute thiazole with oxazole or triazole to modulate metabolic stability ( ).

Tabulate IC₅₀ values against reference compounds to quantify improvements .

Q. What experimental and computational methods reconcile conflicting data in target engagement assays?

- Answer :

- Experimental : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to validate target interactions.

- Computational : Compare docking poses with crystallographic data (e.g., PDB entries) to identify false positives. For example, shows divergent binding modes for thiazole derivatives in COX-2, highlighting the need for dynamic simulations (MD or MM-GBSA) .

Methodological Considerations

Q. How should researchers optimize reaction conditions for scaling up pyrazole-thiazole acetamide synthesis?

- Answer :

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents for solubility and reaction rate.

- Catalyst Selection : Transition from K₂CO₃ to phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions ( ).

- Workflow Integration : Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

Q. What analytical techniques are critical for stability profiling of this compound under physiological conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.